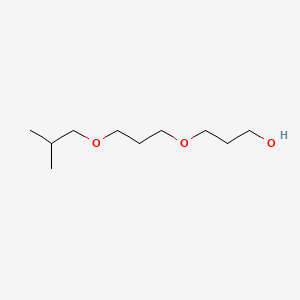
(2-Isobutoxymethylethoxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isobutoxymethylethoxy)propanol ist eine organische Verbindung mit der Summenformel C10H22O3. Es handelt sich um eine farblose Flüssigkeit, die hauptsächlich als Lösungsmittel in verschiedenen industriellen Anwendungen eingesetzt wird. Die Verbindung ist für ihre hervorragenden Lösemitteleigenschaften bekannt, wodurch sie in Formulierungen für Beschichtungen, Tinten und Reinigungsmittel nützlich ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Isobutoxymethylethoxy)propanol umfasst typischerweise die Reaktion von Isobutylenoxid mit Methylethoxypropanol unter kontrollierten Bedingungen. Die Reaktion wird durch eine Säure oder Base katalysiert, und die Temperatur wird so gehalten, dass eine optimale Ausbeute und Reinheit gewährleistet ist.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt häufig unter Verwendung von kontinuierlichen Durchflussreaktoren, um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktantenkonzentrationen, der Temperatur und des Drucks, um eine hohe Effizienz und Produktqualität zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktion: Sie kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Aldehyden oder Säuren führen, während die Reduktion verschiedene Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Lösungsmittel in der organischen Synthese und analytischen Chemie verwendet.
Biologie: Die Verbindung wird bei der Präparation von biologischen Proben und als Lösungsmittel für verschiedene biologische Assays eingesetzt.
Medizin: Es wird bei der Formulierung von pharmazeutischen Produkten und als Lösungsmittel für Arzneimitteltransportsysteme verwendet.
Industrie: Die Verbindung wird aufgrund ihrer hervorragenden Lösemitteleigenschaften in der Produktion von Beschichtungen, Tinten und Reinigungsmitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, verschiedene Substanzen zu lösen, wodurch chemische Reaktionen und Prozesse erleichtert werden. Die Verbindung interagiert über Wasserstoffbrückenbindungen und van-der-Waals-Kräfte mit molekularen Zielmolekülen, wodurch die Löslichkeit und Reaktivität anderer Verbindungen verbessert wird.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isobutoxymethylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Isobutoxymethylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry.
Biology: The compound is employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: The compound is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
Wirkmechanismus
The mechanism of action of (2-Isobutoxymethylethoxy)propanol involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other compounds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Butanol: Ein weiteres Lösungsmittel mit ähnlichen Eigenschaften, aber unterschiedlicher Molekülstruktur.
2-Butanol: Ein sekundärer Alkohol mit vergleichbarer Löslichkeit, aber unterschiedlicher Reaktivität.
Isobutanol: Ein Isomer mit ähnlichen Anwendungen, aber unterschiedlichen physikalischen und chemischen Eigenschaften.
Einzigartigkeit
(2-Isobutoxymethylethoxy)propanol ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ein Gleichgewicht zwischen hydrophilen und hydrophoben Eigenschaften bietet. Dies macht es zu einem effektiven Lösungsmittel für eine Vielzahl von Anwendungen, wodurch es sich von anderen ähnlichen Verbindungen abhebt.
Eigenschaften
CAS-Nummer |
73467-19-3 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[3-(2-methylpropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2)9-13-8-4-7-12-6-3-5-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
COGHRCBIEAXLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

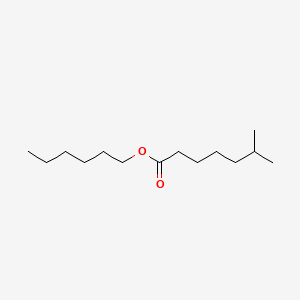




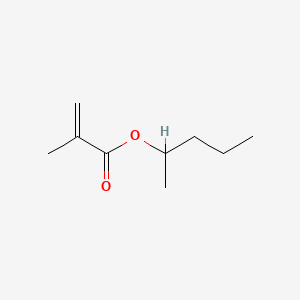
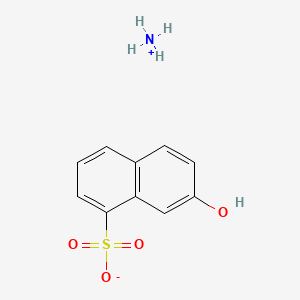
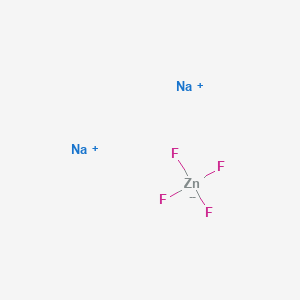

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
